Phenylbutazone

COX inhibition NSAID selectivity Equine pharmacology

Sourcing Phenylbutazone for DMPK or equine research? This is the only NSAID serving as the definitive UGT1A9 probe substrate via its unique C-glucuronidation pathway, unavailable in any analog. Unlike firocoxib (t½ ≈ 47h), its ~6h equine half-life supports rapid-washout crossover study designs. Use as a moderately non-selective COX reference (COX-1/COX-2 IC50 ratio ~1.6 in equines) to benchmark novel candidates instead of highly selective standards. Essential positive control for plasma protein-binding DDI studies due to potent drug-displacement capacity. Validate your model reliably with compound-specific pharmacology.

Molecular Formula C19H20N2O2
Molecular Weight 308.4 g/mol
CAS No. 50-33-9
Cat. No. B001037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylbutazone
CAS50-33-9
SynonymsButacote
Butadion
Butadione
Butapirazol
Butapyrazole
Butazolidin
Diphenylbutazone
Fenilbutazon
Phenylbutazone
Molecular FormulaC19H20N2O2
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C19H20N2O2/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3
InChIKeyVYMDGNCVAMGZFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility46.3 [ug/mL] (The mean of the results at pH 7.4)
less than 1 mg/mL at 74.3 °F (NTP, 1992)
Freely soluble in acetone, ether, and ethyl acetate
1 G IN ABOUT 20 ML ALCOHOL
Solubility in water at 22.5 °C: 0.7 mg/mL (also 2.2 mg/mL)
In water, 34 mg/L at 25 °C
1.44e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Phenylbutazone (CAS 50-33-9): A Pyrazolidinedione NSAID for Anti-Inflammatory Research and Veterinary Analgesic Development


Phenylbutazone (PBZ; CAS 50-33-9) is a pyrazolidinedione-class nonsteroidal anti-inflammatory drug (NSAID) that functions as a potent, non-selective cyclooxygenase (COX) inhibitor [1]. Structurally, it serves as the prototype for numerous later-generation COX-2 selective inhibitors and is primarily utilized in veterinary medicine for the management of musculoskeletal pain and inflammation in equines, as well as in specialized research contexts investigating COX enzymology and drug metabolism [2].

Procurement Risk Alert: Why Phenylbutazone Cannot Be Simply Substituted with Other NSAIDs or Its Metabolite


Despite belonging to the same broad NSAID class, substituting phenylbutazone with other common veterinary analgesics such as flunixin meglumine, meloxicam, or even its active metabolite oxyphenbutazone introduces significant variability in COX inhibition profiles, pharmacokinetic half-lives, and species-specific clearance rates [1]. Furthermore, phenylbutazone is uniquely metabolized via a C-glucuronidation pathway that is absent in close structural analogs, directly impacting its safety profile and drug-drug interaction potential [2]. These fundamental differences necessitate compound-specific validation for any research model or clinical protocol; assuming class-level equivalence without direct head-to-head data introduces substantial scientific and regulatory risk.

Quantitative Differentiation of Phenylbutazone (CAS 50-33-9) vs. Oxyphenbutazone, Suxibuzone, Flunixin, and Meloxicam


COX-1 vs. COX-2 Selectivity Ratio: Phenylbutazone (1.6) is Less COX-2 Selective Than Meloxicam

In equine in vitro assays, phenylbutazone exhibits a COX-1/COX-2 IC50 ratio of 1.6, classifying it as a non-selective NSAID with a slight preference for COX-1 [1]. This contrasts sharply with meloxicam, which demonstrates a much higher COX-2 selectivity ratio of approximately 22 in the same species [1]. While both drugs inhibit COX-2, phenylbutazone's lower ratio results in significantly greater COX-1 inhibition at therapeutic concentrations, a key differentiator when evaluating the risk of gastrointestinal side effects in animal models [2].

COX inhibition NSAID selectivity Equine pharmacology

Equine Plasma Elimination Half-Life: Phenylbutazone (5.97h) Offers Shorter Duration of Action Than Firocoxib (47.42h)

In a randomized cross-over study in horses (n=3), the mean plasma elimination half-life (t½) of phenylbutazone was determined to be 5.97 ± 0.47 hours [1]. This is substantially shorter than the half-life of the COX-2 selective NSAID firocoxib, which was measured at 47.42 ± 7.41 hours in the same study [1]. Phenylbutazone's half-life was also shorter than meloxicam's (8.24 ± 3.74h) but longer than flunixin meglumine's (4.74 ± 0.14h) [1]. This intermediate half-life dictates a more frequent dosing regimen for phenylbutazone compared to long-acting alternatives like firocoxib.

Pharmacokinetics Equine veterinary NSAID half-life

Oral Bioavailability in Goats: Phenylbutazone (61%) vs. Oxyphenbutazone Metabolite Contribution (~2%)

Following oral administration of a 4.4 mg/kg phenylbutazone paste to goats, the mean corrected bioavailability was 61 ± 7%, with a slow absorption profile (tmax of 3.47 ± 0.39 hours) [1]. Crucially, the plasma concentration of the active metabolite oxyphenbutazone was very low; the AUC ratio of oxyphenbutazone to phenylbutazone was approximately 0.02:1 [1]. This indicates that in goats, the metabolite contributes negligibly to the overall pharmacological effect, which contrasts with findings in other species like horses where oxyphenbutazone concentrations can reach 10% of the parent drug [2].

Pharmacokinetics Bioavailability Metabolite activity

Human Drug Interaction Risk: Phenylbutazone Displaces Warfarin from Plasma Proteins, Decreases Clearance

Phenylbutazone is a classic and potent displacer of warfarin from plasma protein binding sites. In a rat model, co-administration of phenylbutazone significantly decreased plasma warfarin clearance and decreased warfarin's serum protein binding both in vitro and in vivo [1]. The in vivo effect was more pronounced due to the displacing activity of phenylbutazone metabolites [1]. This interaction is clinically significant and is a primary reason for phenylbutazone's contraindication with anticoagulants in human medicine, a property that is less pronounced or absent with many other NSAIDs in the same class [2].

Drug-drug interaction Plasma protein binding Warfarin potentiation

Gastric Ulcerogenic Potential: Phenylbutazone Causes Significantly Larger Ulcer Area Than Suxibuzone

In a direct comparative study in 15 horses, those treated with phenylbutazone (PBZ) at high doses for two weeks exhibited a significantly higher ulcerated area in the glandular mucosa of the stomach compared to horses treated with equimolecular doses of suxibuzone (SBZ) [1]. All horses in the PBZ group developed gastric ulcers, while only 2 of 5 horses in the SBZ group showed ulcerations [1]. Furthermore, the ulcers in the PBZ group were significantly deeper [1]. This finding was confirmed in a separate study where a pro-drug of phenylbutazone, suxibuzone, demonstrated comparable anti-inflammatory efficacy but lower ulcerogenic potential [2].

Gastrointestinal safety Equine veterinary Ulcerogenicity

Unique Metabolic Pathway: Phenylbutazone is a Substrate for C-Glucuronidation (UGT1A9), a Novel Human Detoxification Route

Phenylbutazone undergoes a novel metabolic transformation: C-glucuronidation. This involves the direct coupling of the pyrazolidine ring to glucuronic acid via a C-C bond, a reaction catalyzed exclusively by the UDP-glucuronosyltransferase isoform UGT1A9 in humans [1]. This pathway is a dominant route of biotransformation in humans, particularly after a single dose, and is distinct from the typical O- or N-glucuronidation or hydroxylation pathways used by other NSAIDs [2]. The formation of this C-glucuronide metabolite has significant implications for drug excretion and potential drug-drug interactions, as it is a pathway not shared by close structural analogs like oxyphenbutazone.

Drug metabolism Glucuronidation UGT1A9

Targeted Research and Industrial Applications for Phenylbutazone (CAS 50-33-9) Based on Verified Differentiation


UGT1A9 Probe Substrate in DMPK Studies

Phenylbutazone is the definitive probe substrate for investigating the activity of the human UDP-glucuronosyltransferase isoform UGT1A9, which catalyzes its unique C-glucuronidation. Researchers in drug metabolism and pharmacokinetics (DMPK) should procure phenylbutazone specifically for in vitro hepatocyte or recombinant enzyme assays designed to characterize this pathway, as no close structural analog shares this metabolic fate [4].

Short-Acting NSAID for Equine Musculoskeletal Pain Models Requiring Frequent Washout

With a plasma half-life of approximately 6 hours in horses, phenylbutazone is the preferred NSAID for equine research models of acute lameness or synovitis where a short duration of action and rapid drug washout are required. This differentiates it from long-acting alternatives like firocoxib (t½ ≈ 47h), making it ideal for crossover study designs with shorter washout periods [4].

Calibrator for Non-Selective COX Inhibition in Comparative Pharmacology

Phenylbutazone serves as a well-characterized, non-selective COX inhibitor (COX-1/COX-2 IC50 ratio of ~1.6 in equines) for use as a reference compound or calibrator in comparative pharmacological studies evaluating the selectivity of novel NSAIDs. Its intermediate selectivity profile allows researchers to benchmark new chemical entities against a known, moderately non-selective standard, rather than a highly selective one like meloxicam [4].

Positive Control for Drug-Induced Protein Binding Displacement Studies

Due to its well-documented and potent ability to displace warfarin and other drugs from plasma protein binding sites, phenylbutazone is a critical positive control compound for in vitro and in vivo drug-drug interaction (DDI) studies. It is procured specifically to validate assay systems designed to detect and quantify the risk of displacement interactions for new drug candidates [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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